molecular formula C19H20N2O4S B15103773 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15103773
M. Wt: 372.4 g/mol
InChI Key: UKEMZBMBSGJPOO-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a 1-methyl-substituted indole core linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 2-[(4-methoxyphenyl)sulfonyl]ethyl chain. This structural motif combines the indole scaffold—a privileged structure in medicinal chemistry—with a sulfonamide-functionalized side chain, which is often associated with diverse biological activities, including antiviral and enzyme inhibitory effects .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-21-17-6-4-3-5-14(17)13-18(21)19(22)20-11-12-26(23,24)16-9-7-15(25-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

UKEMZBMBSGJPOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Indole Functionalization

The synthesis often begins with functionalization of the indole core. Ethyl 5-chloroindole-2-carboxylate serves as a common intermediate, undergoing Friedel-Crafts acylation at the 3-position using acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous AlCl₃. This step introduces alkyl or acyl groups critical for subsequent modifications. For example, acylation with 3-ethoxypropionyl chloride yields a 3-substituted indole precursor, which is reduced to the corresponding alkylated derivative using triethylsilane.

Sulfonylation and Ethyl Bridge Formation

The ethylsulfonyl linkage is constructed via nucleophilic substitution between 4-methoxyphenylsulfonyl chloride and a secondary amine. In one approach, 2-aminoethanol is reacted with 4-methoxyphenylsulfonyl chloride in dichloromethane, followed by oxidation of the resulting sulfonamide to introduce the ethyl bridge. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple sulfonamide intermediates with hydroxyethyl precursors.

Carboxamide Coupling

The final step involves coupling the sulfonamide-ethyl intermediate with 1-methylindole-2-carboxylic acid. This is typically achieved using peptide coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF. The reaction proceeds at room temperature, with yields exceeding 70% when the carboxylic acid is activated in situ.

Process Optimization and Modern Advances

Solvent and Catalyst Systems

Recent patents highlight the importance of solvent selection in crystallization and purity. Polar aprotic solvents like N-methylpyrrolidone (NMP) improve sulfonylation efficiency, while mixtures of ethyl acetate and heptane facilitate the isolation of high-purity intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) have been shown to accelerate carboxamide coupling by 30% compared to traditional bases.

Regioselective Indole Synthesis

The Hemetsberger-Knittel reaction enables regioselective indole formation, critical for avoiding isomer contamination. Thermolysis of azidocinnamates in xylene at 160°C produces indole-2-carboxylates with >90% regioselectivity for the 5-chloro derivative. This method circumvents the need for harsh acids, reducing side reactions.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, coupling the sulfonamide intermediate with 1-methylindole-2-carboxylic acid under microwave irradiation (100°C, 150 W) achieves 85% yield in 15 minutes, compared to 24 hours under conventional heating.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include a singlet at δ 3.78 ppm (OCH₃), a triplet at δ 3.45 ppm (SO₂CH₂), and a multiplet at δ 7.2–8.1 ppm (indole and aryl protons).
  • LC-MS : [M+H]⁺ peak at m/z 373.1 confirms molecular weight.

Purity Optimization

Recrystallization from ethanol/water (7:3) yields >99% pure product, as verified by HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound featuring an indole core and a sulfonamide functional group. It has a molecular formula of C19H20N2O4S and a molecular weight of 372.4 g/mol . This compound is of interest in medicinal chemistry because of its potential biological activities. The specific arrangement of the methyl group on the indole ring and the sulfonamide linkage gives it unique reactivity and biological activity, which could lead to unique therapeutic effects and applications.

Potential Biological Activities

Research indicates that compounds with structures similar to this compound can interact with biological macromolecules. These interactions could modulate enzyme activity or receptor interactions. The sulfonamide group, for example, may form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their function. This suggests potential applications in treating diseases that involve such enzymes.

Applications

This compound has several applications across different fields.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamideIndole core with sulfonamideDifferent position of carboxamide
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-morpholinecarboxamideMorpholine instead of indoleVariation in ring structure
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamideIndole core but different substitutionSubstituent variation affects activity

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Substituted Indole Derivatives

Compound R2L2 (5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-((4-methoxyphenyl)sulfonamido)ethyl)-1H-indole-2-carboxamide)
  • Structural Similarities : Shares the 2-carboxamide-linked ethylsulfonamide group with the target compound. Both feature a 4-methoxyphenylsulfonyl moiety.
  • Key Differences : R2L2 includes a 5-chloro substitution on the indole and an additional (3,5-dimethylphenyl)sulfonyl group at position 3 of the indole.
  • Biological Activity : Demonstrates potent anti-HIV-1 activity (IC₅₀ = 3.2 nM), attributed to the sulfonamide groups enhancing target binding and metabolic stability .
N-Methylsulfonyl-Indole Derivatives (e.g., (E)-N-(4-Methoxyphenyl)-2-[1-(methylsulfonyl)-1H-indol-3-yl]methyleneg-hydrazinecarbothioamide)
  • Structural Similarities : Sulfonyl groups attached to the indole nitrogen.
  • Key Differences : The sulfonyl group is directly on the indole nitrogen rather than an ethyl linker.
  • Biological Activity : Exhibits COX-2/5-LOX dual inhibitory activity (IC₅₀ = 0.8–1.2 µM), highlighting the role of sulfonyl groups in enzyme interaction .

Indole-2-Carboxamide Analogues

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structural Similarities : Indole-2-carboxamide core.
  • Key Differences : Replaces the sulfonamide-ethyl chain with a benzoylphenyl group and includes a 5-fluoro substitution.
  • Physicochemical Properties : Higher lipophilicity (logP = 4.2) compared to the target compound (estimated logP = 2.8), impacting membrane permeability .
N-(2-Benzoylphenyl)-1H-indole-2-carboxamide
  • Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl indole-2-carboxylate with aminobenzophenones.

Alkyl Chain Modifications

R2L3 (5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(3-((4-methoxyphenyl)sulfonamido)propyl)-1H-indole-2-carboxamide)
  • Structural Comparison : Extends the alkyl linker from ethyl (target compound) to propyl.
  • Biological Impact : Longer chains may reduce antiviral potency (IC₅₀ = 8.7 nM vs. 3.2 nM for R2L2) due to decreased conformational rigidity .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP* Solubility (µg/mL) Key Substituents
Target Compound 402.4 2.8 12.5 1-Me indole, 4-MeOPhSO₂-ethyl
R2L2 645.3 4.1 4.8 5-Cl, 3-(3,5-diMePhSO₂), 4-MeOPhSO₂
N-(4-Benzoylphenyl)-5-F 358.4 4.2 6.2 5-F, 4-benzoylphenyl
COX-2 Inhibitor 389.4 3.5 9.1 Indole-3-sulfonyl, hydrazinecarbothioamide

*logP values estimated using fragment-based methods.

Biological Activity

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex structure characterized by an indole core and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological macromolecules, modulation of enzyme activity, and receptor interactions.

Structural Characteristics

The compound's molecular formula is C19H21N3O4S, with a molecular weight of 387.5 g/mol. Its structure includes:

  • Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
  • Sulfonamide Group : This functional group is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of enzymes implicated in inflammatory pathways and cancer progression.
  • Receptor Modulation : The indole core may enhance binding affinity to various receptors, influencing cellular signaling pathways.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:

  • Inhibition Potency : Inhibitory concentrations (IC50) for related compounds have been documented, suggesting that this compound may also exhibit potent inhibitory effects on specific enzymes such as ALOX15, which is involved in the metabolism of arachidonic acid .
    CompoundIC50 (μM)Target Enzyme
    Compound 10.010ALOX15
    Compound 20.032ALOX15
    This compoundTBDTBD
  • Anticancer Activity : Similar indole derivatives have shown anticancer properties against cell lines such as MCF-7 (breast cancer) and others, indicating potential therapeutic applications.

Case Studies

A notable case study involved the evaluation of substituted indoles, including those with methoxyphenyl groups. The findings illustrated that modifications in the substituent positions significantly influenced the compounds' biological activities, including their potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of ethyl-1-methyl-1H-indole-2-carboxylate with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under alkaline conditions (e.g., sodium ethoxide in DMF). Reaction optimization studies suggest that elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields by facilitating amide bond formation .
  • Analysis : TLC monitoring and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) are critical for tracking reaction progress .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H NMR should show characteristic indole proton signals (δ 7.2–7.8 ppm) and sulfonyl group protons (δ 3.8–4.2 ppm for CH₂SO₂).
  • X-ray crystallography : Single-crystal analysis resolves the sulfonyl-ethyl linkage and confirms the indole-carboxamide backbone geometry, as demonstrated for analogous indole derivatives .
    • Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?

  • Methodology :

  • Assay standardization : Control variables like buffer pH, enzyme purity, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Meta-analysis : Compare data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
    • Case study : A 2021 study on indole-2-carboxamide derivatives found that impurities >0.5% (e.g., unreacted sulfonyl intermediates) artificially inflated IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?

  • Methodology :

  • Substituent variation : Modify the 4-methoxyphenylsulfonyl group to assess steric and electronic effects. For example, replacing the methoxy group with halogens (e.g., Cl) may enhance hydrophobic interactions .
  • Molecular docking : Use software like AutoDock to predict binding poses with targets like serotonin receptors or kinases .
    • Data interpretation : Correlate calculated binding energies (ΔG) with experimental IC₅₀ values to refine computational models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Resolve racemic mixtures using columns with cellulose-based stationary phases.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amide coupling to control stereochemistry .
    • Quality control : Monitor enantiomeric excess (ee) via HPLC with a chiral detector and validate using polarimetry .

Methodological Resources

Technique Application References
X-ray crystallographyConfirm sulfonyl-ethyl and indole-carboxamide geometry
TLC/IR/NMRMonitor synthesis and purity
Molecular dockingPredict binding modes for SAR optimization
Chiral HPLCAssess enantiomeric purity

Key Data Contradictions and Resolutions

  • Contradiction : Variability in reported solubility (DMSO vs. aqueous buffers).
    • Resolution : Use standardized DMSO stock solutions (e.g., 10 mM) and dilute into assay buffers with ≤1% DMSO to avoid solvent effects .
  • Contradiction : Discrepant cytotoxicity data in cancer cell lines.
    • Resolution : Validate via metabolic assays (MTT/WST-1) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

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